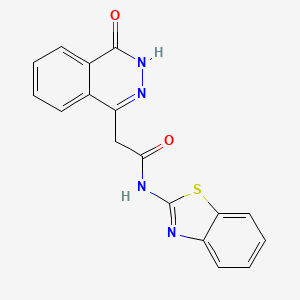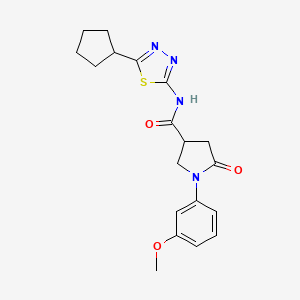![molecular formula C15H16N6O2 B10995811 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B10995811.png)
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a methoxy group, and a propanamide moiety
Méthodes De Préparation
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the fusion with the pyridazine ring, and finally the introduction of the methoxy and propanamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction can reduce specific functional groups, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and temperature control. .
Applications De Recherche Scientifique
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dendrimers.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as thermal stability or conductivity
Mécanisme D'action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression .
Comparaison Avec Des Composés Similaires
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide can be compared with other similar compounds, such as:
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its superior thermostability and energetic properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile building block in supramolecular chemistry.
6-((6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline: Used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research.
Propriétés
Formule moléculaire |
C15H16N6O2 |
|---|---|
Poids moléculaire |
312.33 g/mol |
Nom IUPAC |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H16N6O2/c1-10-4-3-9-16-15(10)17-13(22)7-5-11-18-19-12-6-8-14(23-2)20-21(11)12/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,17,22) |
Clé InChI |
ZFKQZWWVLQSDMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B10995730.png)
![methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B10995745.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10995748.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B10995756.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B10995763.png)
![N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10995764.png)

![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995771.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10995783.png)
![2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995793.png)
![[1-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995795.png)

![N-(1,3-benzothiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10995799.png)
![N-(2-methoxypyridin-3-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B10995810.png)
